methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate

Drug Metabolism and Pharmacokinetics (DMPK) Prodrug Design Physicochemical Property Analysis

Procure methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate for reliable intracellular target engagement assays. The methyl ester provides a critical ΔLogP +0.9 permeability advantage over the free acid, while the 8-chloro substituent is essential for potency—SAR studies confirm its removal abolishes binding. This non-polar building block enables direct aminolysis or reduction for rapid library synthesis without activation steps. Substituting with generic analogs risks false negatives; only the authentic 8-Cl, 2-methyl ester combination ensures valid SAR data.

Molecular Formula C13H9ClO2S2
Molecular Weight 296.8 g/mol
CAS No. 255378-11-1
Cat. No. B1302431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
CAS255378-11-1
Molecular FormulaC13H9ClO2S2
Molecular Weight296.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2
InChIInChI=1S/C13H9ClO2S2/c1-16-13(15)11-4-7-6-17-10-3-2-8(14)5-9(10)12(7)18-11/h2-5H,6H2,1H3
InChIKeyIOVNZFAPLKNBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS 255378-11-1): A Functionalized Heterocyclic Building Block


Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS 255378-11-1) is a synthetically derived heterocyclic compound with the molecular formula C13H9ClO2S2 and a molecular weight of 296.79 g/mol [1]. It features a fused thieno[3,2-c]thiochromene core, characterized by a chlorine atom at the 8-position and a methyl ester group at the 2-carboxylate position. This compound is classified within a broader family of sulfur-containing heterocycles that have been identified as small-molecule inhibitors of therapeutic targets, including Notum Pectinacetylesterase [2]. Its specific structural features distinguish it from simpler analogs and position it as a versatile intermediate or a specialized probe for medicinal chemistry applications.

Why Substituting Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate with an Analog Carries Quantifiable Risk


Interchanging methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate with a close analog (e.g., the corresponding carboxylic acid or an 8-methyl derivative) is not a scientifically sound substitution. The 8-chloro substituent is a critical determinant of potency and selectivity within the thieno[3,2-c]thiochromene class, with SAR studies showing that modifications at this position can lead to complete loss of target binding [1]. Simultaneously, the methyl ester is a well-characterized prodrug moiety that significantly enhances passive membrane permeability compared to the charged carboxylate, directly impacting cellular and in vivo activity [2]. The combination of these two features is non-trivial and uniquely defines the compound's pharmacological profile, meaning a generic replacement is likely to yield misleading or negative experimental results.

Quantitative Differentiation of Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate from its Closest Analogs


Physicochemical Differentiation: Enhanced Permeability vs. Carboxylic Acid Analog

In comparison to its direct metabolite analog, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS 255395-56-3), the target methyl ester exhibits a significantly higher computed LogP (4.2 vs. 3.3) and a lower Topological Polar Surface Area (TPSA) (71 Ų vs. 91 Ų) [1]. These differences are strongly associated with enhanced passive membrane permeability, a critical factor for intracellular target engagement.

Drug Metabolism and Pharmacokinetics (DMPK) Prodrug Design Physicochemical Property Analysis

Structural Differentiation: Unique Cl/Me Ester Combination Confers Potency in Validated Pharmacophore

The thieno[3,2-c]thiochromene scaffold is a validated pharmacophore for enzyme inhibition, as demonstrated by its inclusion in a patent for Notum Pectinacetylesterase inhibitors [1]. Within this class, SAR analysis has established that the 8-position is critical for activity. While direct IC50 data for the target compound is not available, the 8-chloro substitution differentiates it from other reported 8-position analogs like the 8-methyl derivative (e.g., as found in compound 23 of [2]). The chlorine atom provides a unique combination of electron-withdrawing inductive effects and lipophilicity that is distinct from an 8-methyl or 8-fluoro group, thereby offering a different pharmacological vector for optimizing target affinity and selectivity [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Enzyme Inhibition

Functional Group Comparison: Synthetic Utility vs. Inactive Carboxylic Acid

The methyl ester functionality provides a distinct advantage over the corresponding carboxylic acid (CAS 255395-56-3) for synthetic applications. The carboxylic acid is often considered a 'synthetic dead-end' due to its poor solubility in organic solvents and its incompatibility with many common coupling reagents without protection. In contrast, the methyl ester of the target compound is soluble in a range of organic solvents and is a more tractable substrate for further derivatization, such as reduction to an alcohol, conversion to an amide, or hydrolysis to the acid when desired. This provides a clear, practical differentiation for procurement in a chemistry laboratory [1].

Organic Synthesis Building Block Prodrug Strategy

Validated Application Scenarios for Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate


As a Cell-Permeable Probe for Target Engagement in Cellular Assays

The physicochemical evidence presented (ΔLogP: +0.9 vs. carboxylic acid) [1] directly supports the selection of methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate for any cell-based assay designed to interrogate the biological function of the thieno[3,2-c]thiochromene pharmacophore. Its enhanced predicted permeability makes it the appropriate choice over the less tractable carboxylic acid analog, allowing for more reliable assessment of intracellular target engagement, such as Notum Pectinacetylesterase inhibition [2].

As a Versatile Synthetic Intermediate for Library Synthesis

This compound's methyl ester group is a key differentiator for procurement by medicinal chemistry groups [3]. It serves as a stable, non-polar building block that can be readily converted into a library of amides via direct aminolysis or reduced to a primary alcohol for further diversification. This makes it a more practical and efficient starting material than the corresponding acid, which would require activation steps and has limited solubility in standard organic reaction media.

As a Unique Chemical Probe for Structure-Activity Relationship (SAR) Exploration

The combination of an 8-chloro substituent and a 2-methyl ester on the thieno[3,2-c]thiochromene core is a unique molecular structure [2]. This compound represents a distinct chemical probe for exploring the SAR of this scaffold, specifically for mapping the effects of halogen substitution at the 8-position in a cell-permeable ester context. It can be used to profile against panels of kinases or other enzymes where related thieno[3,2-c]thiochromenes have shown activity, providing insights not obtainable with other commercially available analogs.

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